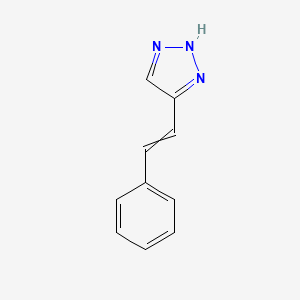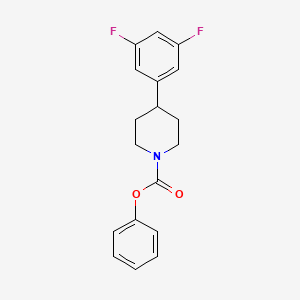![molecular formula C19H23F3 B15170800 [4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene CAS No. 649756-58-1](/img/structure/B15170800.png)
[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene: is an organic compound characterized by its unique structure, which includes a trifluoromethyl group, an oct-3-en-1-yn-1-yl chain, and a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the coupling of a trifluoromethylated alkyne with a butyl-substituted benzene derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene moieties. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction reactions can target the alkyne and alkene groups, converting them into alkanes. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride for more selective reductions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Conversion to fully saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the benzene ring.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structure allows for the exploration of novel reaction pathways and the synthesis of complex molecules.
Biology: In biological research, [4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism by which [4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.
相似化合物的比较
[4-(Trifluoromethyl)benzenesulfonyl chloride]: This compound also contains a trifluoromethyl group and a benzene ring, but with a sulfonyl chloride functional group.
[tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate]: This compound features a similar alkyne and alkene structure but with an indole core.
Uniqueness: [4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene is unique due to its combination of a butyl group, a trifluoromethyl group, and an oct-3-en-1-yn-1-yl chain attached to a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
649756-58-1 |
|---|---|
分子式 |
C19H23F3 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
[4-butyl-3-(trifluoromethyl)oct-3-en-1-ynyl]benzene |
InChI |
InChI=1S/C19H23F3/c1-3-5-12-17(13-6-4-2)18(19(20,21)22)15-14-16-10-8-7-9-11-16/h7-11H,3-6,12-13H2,1-2H3 |
InChI 键 |
CMAWOSRCIJHCQK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C(C#CC1=CC=CC=C1)C(F)(F)F)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)


![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)

![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)

![6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170773.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)


![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)

